molecular formula C11H13NOSi B1316033 2-((Trimethylsilyl)ethynyl)nicotinaldehyde CAS No. 222167-42-2

2-((Trimethylsilyl)ethynyl)nicotinaldehyde

Cat. No.: B1316033
CAS No.: 222167-42-2
M. Wt: 203.31 g/mol
InChI Key: ASCUAAAXCIQXLH-UHFFFAOYSA-N
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Description

2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a chemical compound with the molecular formula C11H13NOSi and a molecular weight of 203.31 g/mol . It is known for its unique structure, which includes a trimethylsilyl group attached to an ethynyl group, which is further connected to a nicotinaldehyde moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde typically involves the reaction of 2-bromonitrobenzene with trimethylsilylacetylene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction proceeds through a palladium-catalyzed coupling mechanism, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

2-((Trimethylsilyl)ethynyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((Trimethylsilyl)ethynyl)nicotinaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-((Trimethylsilyl)ethynyl)nicotinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

2-((Trimethylsilyl)ethynyl)nicotinaldehyde can be compared with other similar compounds, such as:

    2-((Trimethylsilyl)ethynyl)benzaldehyde: Similar structure but with a benzaldehyde moiety instead of nicotinaldehyde.

    2-((Trimethylsilyl)ethynyl)aniline: Contains an aniline group instead of an aldehyde group.

The uniqueness of this compound lies in its combination of the trimethylsilyl-ethynyl group with the nicotinaldehyde moiety, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(2-trimethylsilylethynyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOSi/c1-14(2,3)8-6-11-10(9-13)5-4-7-12-11/h4-5,7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCUAAAXCIQXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572816
Record name 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222167-42-2
Record name 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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